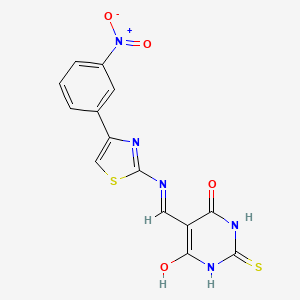
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one
カタログ番号 B2914158
CAS番号:
1065092-51-4
分子量: 292.055
InChIキー: DMKJXDWLLABXBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one is a chemical compound with the molecular formula C10H5BrF3N . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one involves several steps. The synthetic route involves the use of 8-Bromo-3-iodoquinoline and trifluoromethyl as precursors . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It has a bromine atom at the 8th position and a trifluoromethyl group at the 6th position .Physical And Chemical Properties Analysis
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one has a molecular weight of 276.053. It has a density of 1.7±0.1 g/cm3 and a boiling point of 301.3±37.0 °C at 760 mmHg . The melting point is not available. It has a flash point of 136.0±26.5 °C .科学的研究の応用
Design and Functional Characterization of Chemical Probes
- Research has shown the development of quinolin-2(1H)-one inhibitors with specificity for members of the BET (bromodomain and extra terminal) family, highlighting their potential in gene expression control in eukaryotes (Wu et al., 2014).
Luminescence and Magnetic Properties
- A study on Ln2 complexes based on 8-hydroxyquinoline derivatives demonstrated their photoluminescence and slow magnetization relaxation properties, indicating potential applications in materials science (Chu et al., 2018).
Corrosion Inhibition
- Novel 8-Hydroxyquinoline derivatives have been synthesized and characterized for their effectiveness as acid corrosion inhibitors for mild steel, suggesting their utility in industrial applications (Rbaa et al., 2020).
Coordination Complexes and Chemical Reactivity
- Studies have also explored the synthesis and reactivity of various quinoline derivatives, leading to insights into their potential use in creating coordination complexes and understanding chemical reactivity (Son et al., 2010).
Synthesis of Polysubstituted Quinolin-2(1H)-ones
- Research has been conducted on the synthesis of polysubstituted quinolin-2(1H)-ones, highlighting methods for the creation of chemically diverse quinolones, which could have multiple applications in organic chemistry (Zhang et al., 2017).
将来の方向性
特性
IUPAC Name |
8-bromo-6-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKJXDWLLABXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)
![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2914084.png)
![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2914088.png)
![N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B2914089.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2914092.png)
![3-[(3-bromophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2914093.png)

![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2914096.png)
![N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914097.png)
![3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2914098.png)